Cas no 1783350-33-3 (tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate)

tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate structure
1783350-33-3 structure
Product Name:tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate
CAS No:1783350-33-3
MF:C11H22N2O2
MW:214.304583072662
MDL:MFCD28646803
CID:5201361
PubChem ID:84068452
Update Time:2024-11-05

tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate
    • 3-(1-Amino-propyl)-azetidine-1-carboxylic acid tert-butyl ester
    • 1-Azetidinecarboxylic acid, 3-(1-aminopropyl)-, 1,1-dimethylethyl ester
    • 3-(1-Aminopropyl)-1-Boc-azetidine
    • SY232270
    • AT27160
    • 1-Boc-3-(1-aminopropyl)azetidine
    • tert-Butyl3-(1-aminopropyl)azetidine-1-carboxylate
    • KS-10056
    • SY232279
    • AKOS023830112
    • (S)-1-Boc-3-(1-aminopropyl)azetidine
    • 1783350-33-3
    • DB-145028
    • EN300-363606
    • MDL: MFCD28646803
    • Inchi: 1S/C11H22N2O2/c1-5-9(12)8-6-13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
    • InChI Key: IQABHQNNJFMISW-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(C(N)CC)C1

Computed Properties

  • Exact Mass: 214.168127949g/mol
  • Monoisotopic Mass: 214.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.6Ų

tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate Pricemore >>

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